(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
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Overview
Description
(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound featuring a unique structure that combines a tert-butyl group, a dimethoxyphenyl group, and a dihydrobenzo[d][1,3]oxaphosphole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydrobenzo[d][1,3]oxaphosphole core, followed by the introduction of the tert-butyl and dimethoxyphenyl groups through selective functionalization reactions. Key steps may include:
Formation of the Oxaphosphole Ring: This can be achieved through cyclization reactions involving phosphine oxides and appropriate aromatic precursors.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl halides or tert-butyl alcohols under acidic or basic conditions to ensure selective substitution.
Attachment of the Dimethoxyphenyl Group: This can be accomplished through electrophilic aromatic substitution or cross-coupling reactions using dimethoxyphenyl halides and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding phosphine oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxaphosphole ring to more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the tert-butyl and dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, acids, bases, and various catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce more saturated derivatives of the oxaphosphole ring.
Scientific Research Applications
Chemistry
In organic synthesis, (2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole serves as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology and Medicine
The compound’s potential bioactivity makes it a candidate for drug discovery and development. Its structural features may interact with biological targets, leading to the development of new pharmaceuticals.
Industry
In materials science, this compound can be used to create new materials with specific properties, such as improved stability or reactivity. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism by which (2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tert-butyl and dimethoxyphenyl groups may enhance binding affinity and selectivity, while the oxaphosphole ring can participate in various chemical transformations within biological systems.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-(tert-Butyl)-4-phenyl-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole: Lacks the dimethoxy groups, which may affect its reactivity and bioactivity.
(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole: Similar structure but with a methyl group instead of an ethyl group, potentially altering its physical and chemical properties.
Uniqueness
The presence of both tert-butyl and dimethoxyphenyl groups in (2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole makes it unique in terms of steric and electronic effects, which can influence its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27O3P/c1-7-18-24-17-13-8-10-14(20(17)25(18)21(2,3)4)19-15(22-5)11-9-12-16(19)23-6/h8-13,18H,7H2,1-6H3/t18-,25+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKJPWHEQPXKKI-AVRWGWEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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